molecular formula C20H22N2O5S B2391088 N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1798034-41-9

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2391088
CAS No.: 1798034-41-9
M. Wt: 402.47
InChI Key: MSSGTDYHGSPDSB-UHFFFAOYSA-N
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Description

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that features a sulfonyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and subsequent coupling with the acetamide moiety. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism of action of N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl azetidine moiety is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Similar structure but with different substituents.

    N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine: Contains a thiazole ring instead of a sulfonyl azetidine moiety.

Uniqueness

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl azetidine moiety is particularly noteworthy for its potential enzyme inhibitory activity.

Properties

IUPAC Name

N-[4-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14(23)21-16-5-3-15(4-6-16)11-20(24)22-12-19(13-22)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,19H,11-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSGTDYHGSPDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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